1-(4-CHLORO-2-NITROPHENYL)-4-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE
Overview
Description
1-(4-CHLORO-2-NITROPHENYL)-4-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLORO-2-NITROPHENYL)-4-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. The process may start with the nitration of a chlorinated benzene derivative, followed by the formation of a benzofuran ring through cyclization reactions. The final step usually involves the coupling of the benzofuran derivative with a piperazine moiety under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-CHLORO-2-NITROPHENYL)-4-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides, oxidizing agents like potassium permanganate, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-CHLORO-2-NITROPHENYL)-4-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-CHLOROPHENYL)-4-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE
- 1-(4-NITROPHENYL)-4-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE
- 1-(4-CHLORO-2-NITROPHENYL)-4-(5-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE
Uniqueness
The uniqueness of 1-(4-CHLORO-2-NITROPHENYL)-4-(5-CHLORO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and chloro groups, along with the benzofuran and piperazine moieties, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(5-chloro-3-methyl-1-benzofuran-2-yl)-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O4/c1-12-15-10-13(21)3-5-18(15)29-19(12)20(26)24-8-6-23(7-9-24)16-4-2-14(22)11-17(16)25(27)28/h2-5,10-11H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCLGOFVYSMESH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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